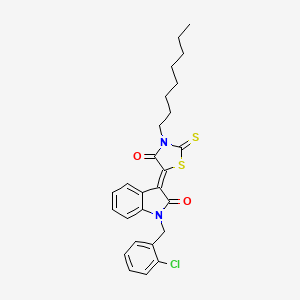

![molecular formula C27H27N3O3S B12035206 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 499125-27-8](/img/structure/B12035206.png)

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The unique structure of this compound, which includes a quinazolinone core and a sulfanyl-acetamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamid umfasst typischerweise mehrere Schritte:

Bildung des Chinazolinon-Kerns: Der Chinazolinon-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder dessen Äquivalenten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Sulfanylgruppe: Die Sulfanylgruppe kann durch Reaktion des Chinazolinon-Zwischenprodukts mit Thiol-haltigen Reagenzien wie Thioharnstoff oder Thioglykolsäure eingeführt werden.

Acetamid-Bildung: Der letzte Schritt beinhaltet die Acylierung des Sulfanyl-Chinazolinon-Zwischenprodukts mit 2,4,6-Trimethylphenylacetylchlorid in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheserouten umfassen, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Hochdurchsatzsynthesetechniken, kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsmethoden wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Sulfanylgruppe, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Chinazolinon-Kern angreifen und möglicherweise die Oxogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.

Substitution: Halogenierungsmittel, Nitrierungsmittel oder Alkylierungsmittel können unter kontrollierten Bedingungen verwendet werden, um bestimmte Substitutionen zu erreichen.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Hydroxyderivate des Chinazolinon-Kerns.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als Enzymhemmer oder Rezeptormodulator.

Medizin: Untersucht wegen seiner anticancerogenen, entzündungshemmenden und antimikrobiellen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung kann Enzyme wie Kinasen oder Proteasen angreifen und deren Aktivität hemmen.

Beteiligte Signalwege: Sie kann Signalwege modulieren, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen.

Wirkmechanismus

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid .

- N-(2-Ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid .

Einzigartigkeit

Die Einzigartigkeit von 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamid liegt in seinen spezifischen strukturellen Merkmalen, wie der Ethoxyphenylgruppe und dem Trimethylphenylacetamid-Rest, die zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen.

Eigenschaften

CAS-Nummer |

499125-27-8 |

|---|---|

Molekularformel |

C27H27N3O3S |

Molekulargewicht |

473.6 g/mol |

IUPAC-Name |

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C27H27N3O3S/c1-5-33-21-12-10-20(11-13-21)30-26(32)22-8-6-7-9-23(22)28-27(30)34-16-24(31)29-25-18(3)14-17(2)15-19(25)4/h6-15H,5,16H2,1-4H3,(H,29,31) |

InChI-Schlüssel |

OIAHKLIWPBDFAT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035125.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035134.png)

![(3Z)-5-bromo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12035158.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12035162.png)

![N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12035174.png)

![N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide](/img/structure/B12035180.png)

![2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12035191.png)

![N-((Z)-2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B12035198.png)